N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a complex structure combining multiple pharmacophores. The molecule features:
- A 2,6-dimethylphenyl group, which may enhance lipophilicity and influence receptor binding.
- A 4-methylpiperazine group, likely modulating solubility and conferring basicity.
- An ethanediamide (oxalamide) backbone, which can participate in hydrogen bonding and influence pharmacokinetic properties.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-5-4-6-16(2)19(15)23-21(27)20(26)22-13-18(17-7-12-28-14-17)25-10-8-24(3)9-11-25/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJQJLUDIRIYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,6-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, drawing from various studies and data sources.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine derivatives. The reaction conditions typically involve refluxing in ethanol and purification through column chromatography. The yield and purity of the synthesized compound are critical for its biological evaluation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound to exhibit similar properties .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. Such activities could be attributed to the structural features of the piperazine and thiophene moieties present in the compound .
Case Studies
- Case Study on Antibacterial Activity : In a study evaluating various thiazole compounds, it was found that modifications in the piperazine structure significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar or enhanced antibacterial properties due to its unique chemical structure .
- Case Study on Anti-inflammatory Mechanisms : Another study focused on compounds with similar piperazine and thiophene structures demonstrated a reduction in carrageenan-induced edema in rodent models. The proposed mechanism involved inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .
Pharmacological Profiles
A summary of pharmacological profiles for this compound is presented below:
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Moderate to High | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Significant | Inhibition of pro-inflammatory cytokines |
| Analgesic | Potential | Modulation of pain pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural homology with the target molecule, enabling inferences about its properties:
N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide (LIA)
- Structure :
- 2,6-Dichlorophenyl group (vs. 2,6-dimethylphenyl in the target compound).
- Piperidine ring (vs. piperazine in the target).
- Acetamide backbone (vs. ethanediamide).
- Pharmacological Activity: LIA is a lidocaine analog with demonstrated local anesthetic and antiarrhythmic activity.
- Toxicity: Limited data, but piperidine derivatives are associated with CNS side effects (e.g., dizziness) at high doses.
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperazin-1-yl)acetamide (Ranolazine Impurity H)
- Structure: Shared 2,6-dimethylphenyl group. Piperazine ring with hydroxy and methoxyphenoxy substituents (vs. 4-methylpiperazine and thiophene in the target). Acetamide backbone (vs. ethanediamide).
- Pharmacological Activity: Structurally related to ranolazine, a late sodium current inhibitor used for chronic angina. The hydroxy and methoxyphenoxy groups may enhance ion channel modulation.
- Toxicity: Ranolazine’s impurities are typically screened for cardiotoxicity; hydroxy groups may reduce hepatotoxicity risk compared to alkylpiperazines.
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
